An In-depth Technical Guide to 5-Benzyl-1-methylpyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Benzyl-1-methylpyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1] Compounds incorporating the pyrazole scaffold have found applications as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] This guide provides a comprehensive technical overview of a specific, yet less-explored derivative: 5-Benzyl-1-methylpyrazole-3-carboxylic acid .
Given the limited direct experimental data available for this particular isomer, this document serves as a predictive guide for researchers and drug development professionals. By leveraging established principles of organic synthesis and spectroscopic analysis of closely related analogues, we present a plausible synthetic route and a detailed, predicted characterization of the title compound. This guide aims to be a self-validating system, where the provided methodologies and data interpretations are grounded in established scientific literature, enabling researchers to anticipate the chemical and biological properties of 5-Benzyl-1-methylpyrazole-3-carboxylic acid.
Molecular Structure
Caption: 2D structure of 5-Benzyl-1-methylpyrazole-3-carboxylic acid.
I. Proposed Synthesis
The synthesis of 5-Benzyl-1-methylpyrazole-3-carboxylic acid can be logically approached through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functional group manipulations. A plausible and efficient route is the Knorr pyrazole synthesis, a well-established method for the preparation of pyrazoles.[4]
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Benzyl-1-methylpyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate
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To a solution of ethyl benzoylpyruvate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
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The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Saponification to 5-Benzyl-1-methylpyrazole-3-carboxylic acid
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The purified ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate from the previous step is dissolved in a mixture of ethanol and water.
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An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
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After cooling to room temperature, the ethanol is removed under reduced pressure.
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The remaining aqueous solution is acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 5-Benzyl-1-methylpyrazole-3-carboxylic acid.
II. Physicochemical and Spectroscopic Characterization
The following section details the predicted physicochemical and spectroscopic properties of 5-Benzyl-1-methylpyrazole-3-carboxylic acid based on the analysis of its structural analogues.
Physicochemical Properties
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Based on structure |
| Molecular Weight | 216.24 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for pyrazole carboxylic acids[1] |
| Melting Point | 160-175 °C | Inferred from the melting point of the isomer 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (150-157 °C) and considering potential differences in crystal packing. |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | General solubility profile for similar organic acids.[5] |
| pKa | 4.0 - 5.0 | Estimated based on the pKa of other pyrazole carboxylic acids. |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| 7.20 - 7.40 | m | 5H | Phenyl-H | Aromatic protons of the benzyl group. |
| ~6.70 | s | 1H | Pyrazole-H4 | The single proton on the pyrazole ring. |
| ~4.10 | s | 2H | -CH₂- | Methylene protons of the benzyl group. |
| ~3.80 | s | 3H | N-CH₃ | Methyl protons attached to the pyrazole nitrogen. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | -COOH | Carboxylic acid carbonyl carbon. |
| ~148 | Pyrazole-C5 | Carbon bearing the benzyl group. |
| ~142 | Pyrazole-C3 | Carbon bearing the carboxylic acid group. |
| ~138 | Phenyl-C (ipso) | Quaternary carbon of the phenyl ring. |
| 128-129 | Phenyl-CH | Aromatic carbons of the benzyl group. |
| ~108 | Pyrazole-C4 | The CH carbon of the pyrazole ring. |
| ~38 | N-CH₃ | Methyl carbon attached to the nitrogen. |
| ~32 | -CH₂- | Methylene carbon of the benzyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1500-1600 | C=C and C=N stretch | Aromatic and pyrazole rings |
| ~1200-1300 | C-O stretch | Carboxylic acid |
| ~700-750 and ~700 | C-H bend (out-of-plane) | Monosubstituted benzene |
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular ion) |
| 171 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups) |
III. Potential Biological Activities and Applications
While specific biological data for 5-Benzyl-1-methylpyrazole-3-carboxylic acid is not available, the broader class of pyrazole carboxylic acid derivatives is well-documented for a range of pharmacological activities.[6] This suggests that the title compound could be a valuable lead for drug discovery.
Potential Therapeutic Areas
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Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7]
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Antimicrobial: The pyrazole nucleus is a common scaffold in compounds with antibacterial and antifungal activities.[2]
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Anticancer: Certain substituted pyrazoles have demonstrated cytotoxic effects against various cancer cell lines.[2]
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Hypoglycemic: Some pyrazole-4-carboxylic acids have been investigated as potential agents for managing diabetes.[8]
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies on pyrazole derivatives have indicated that the nature and position of substituents on the pyrazole ring significantly influence their biological activity.[9][10] The presence of the benzyl group at the 5-position and the carboxylic acid at the 3-position of the 1-methylpyrazole core in the title compound provides a unique scaffold for further chemical modification and optimization of its potential therapeutic effects.
Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
IV. Conclusion
This technical guide provides a comprehensive, albeit predictive, characterization of 5-Benzyl-1-methylpyrazole-3-carboxylic acid. By proposing a viable synthetic route and detailing the expected physicochemical and spectroscopic properties, this document serves as a foundational resource for researchers interested in this novel compound. The extensive biological activities associated with the pyrazole scaffold suggest that 5-Benzyl-1-methylpyrazole-3-carboxylic acid holds significant promise as a lead compound in drug discovery. Further experimental validation of the data presented herein is warranted and encouraged to unlock the full potential of this intriguing molecule.
V. References
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Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current computer-aided drug design, 14(4), 370–384. [Link]
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Cetin, A. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Cottineau, P., Toto, C., Marot, A., Pipaud, A., & Caignard, D. H. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & medicinal chemistry letters, 12(16), 2105–2108. [Link]
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Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(6), 1339–1344. [Link]
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Bentham Science Publishers. (2018, October 1). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. [Link]
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Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from
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Sanna, M., Meleddu, R., & Onnis, V. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(46), 29937–29949. [Link]
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Gomaa, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 138. [Link]
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Kolar, M., & Gole, B. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 26(13), 3824. [Link]
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ResearchGate. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Ali, M. M., & Ismail, M. M. F. (2012). Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(7), 8754-8763. [Link]
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ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
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Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 6(1), 2–15. [Link]
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